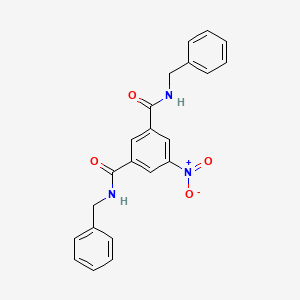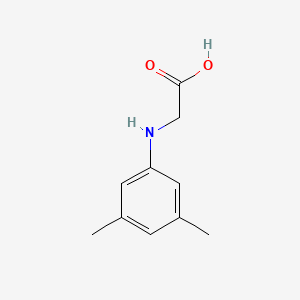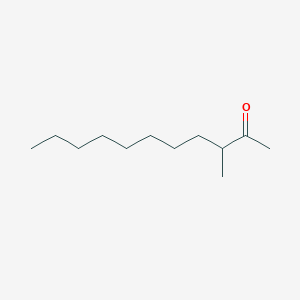
3-Methyl-2-undecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-undecanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a carbonyl group bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce 3-Methyl-2-undecanone.
Reaction of Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C.
Isolation from Rue Oil: Although not commercially significant, this compound can be isolated from rue oil.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of hydrocarbons or the use of microbial platforms. Recent advances have enabled the production of methyl ketones, including this compound, using metabolically engineered Escherichia coli .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Methyl-2-undecanone can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and nucleophiles such as Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Applications De Recherche Scientifique
3-Methyl-2-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic effects and its use in drug development.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-undecanone involves its interaction with molecular targets such as odorant receptors. It acts as an olfactory agonist or antagonist, modulating receptor activity and affecting sensory perception . This compound can activate or inhibit specific odorant receptors, leading to its use as an insect repellent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Undecanone:
2-Methyl-3-decanone: Another ketone with similar properties and applications.
6,10-Dimethyl-2-undecanone: A related compound used in similar applications.
Uniqueness
3-Methyl-2-undecanone is unique due to its specific molecular structure, which imparts distinct olfactory properties and makes it particularly effective as a fragrance and flavoring agent. Its ability to modulate odorant receptor activity also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1534-28-7 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h11H,4-10H2,1-3H3 |
Clé InChI |
KSIQCBVUTKCESV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


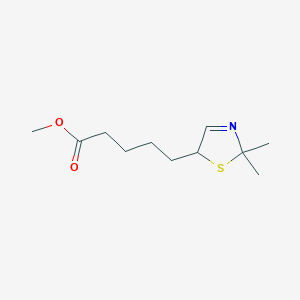
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
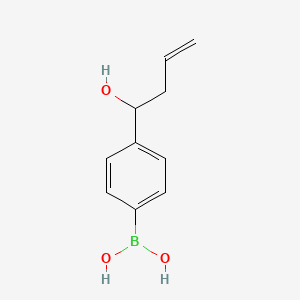
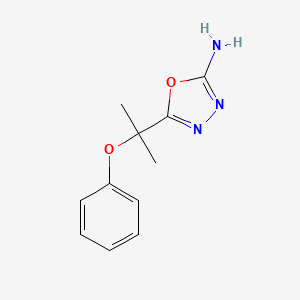
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
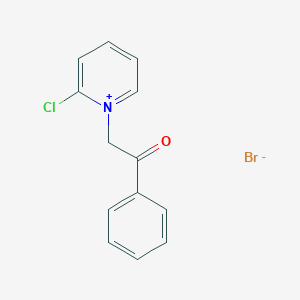
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)
